4-cyclopropyl-2-(trifluoromethyl)benzoic acid
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Overview
Description
4-cyclopropyl-2-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C11H9F3O2 and a molecular weight of 230.19 g/mol It is a benzoic acid derivative characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-2-(trifluoromethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and catalysts such as iron (Fe) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-cyclopropyl-2-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the cyclopropyl group.
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Contains a hydroxyl group instead of a cyclopropyl group.
4-Fluoro-2-(trifluoromethyl)benzoic acid: Has a fluorine atom instead of a cyclopropyl group.
Uniqueness
4-cyclopropyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both a cyclopropyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1693692-02-2 |
---|---|
Molecular Formula |
C11H9F3O2 |
Molecular Weight |
230.2 |
Purity |
95 |
Origin of Product |
United States |
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